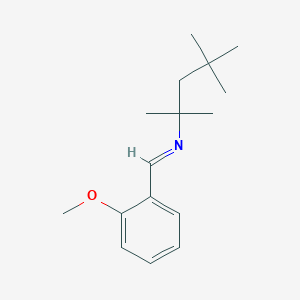![molecular formula C13H21BrN2 B5868824 (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as BDDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDE is a tertiary amine that contains a benzyl group and a bromine atom attached to the nitrogen atom.
Mecanismo De Acción
The mechanism of action of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood. However, it is believed that (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a neurotransmitter or neuromodulator by binding to certain receptors in the brain. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to bind to sigma-1 receptors, which are involved in the regulation of various physiological processes such as pain perception, mood, and cognition.
Biochemical and Physiological Effects:
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can inhibit the growth of cancer cells and induce apoptosis. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when prepared properly. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is also stable under normal laboratory conditions and can be stored for extended periods. However, (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, leading to unwanted side reactions. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the research on (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. One direction is to investigate the potential of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine as a drug candidate for the treatment of various diseases. Another direction is to study the mechanism of action of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine in more detail to better understand its biological effects. Additionally, the synthesis of novel compounds based on (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be explored to develop new drugs with improved efficacy and safety profiles. Finally, the development of new methods for the synthesis of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine and its derivatives can be investigated to improve the efficiency and scalability of the synthesis process.
Métodos De Síntesis
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized using a two-step process. In the first step, 3-bromobenzyl chloride is reacted with 2-(dimethylamino)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride to obtain (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. The purity of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been used as a building block in the synthesis of novel compounds with biological activity.
Propiedades
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKWNOKYDISIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423056 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)









![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)